molecular formula C12H10N2O2S B2708575 4-acetyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 312605-42-8

4-acetyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2708575
CAS No.: 312605-42-8
M. Wt: 246.28
InChI Key: FRKJLOMYTRZWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(1,3-thiazol-2-yl)benzamide is a compound that features a benzamide group substituted with an acetyl group and a thiazole ring. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

Thiazole derivatives, which include 4-acetyl-n-(1,3-thiazol-2-yl)benzamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The interaction of this compound with its targets could result in changes at the molecular and cellular levels, contributing to its biological activities.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the observed biological activities of this compound.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 4-acetyl-N-(1,3-thiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-acetylbenzoic acid with thiazole-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

4-acetyl-N-(1,3-thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-acetyl-N-(1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .

Properties

IUPAC Name

4-acetyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-8(15)9-2-4-10(5-3-9)11(16)14-12-13-6-7-17-12/h2-7H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKJLOMYTRZWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.